molecular formula C23H28F3N3O6 B1624332 Batcp CAS No. 787549-23-9

Batcp

Cat. No.: B1624332
CAS No.: 787549-23-9
M. Wt: 499.5 g/mol
InChI Key: NVKNRJCOVHAZDK-KRWDZBQOSA-N
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Mechanism of Action

Target of Action

Batcp is a selective inhibitor of Histone Deacetylases (HDAC), specifically HDAC6 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC6 is unique among the class II HDAC enzymes for its structure and function, playing a key role in cellular processes such as cell migration and vesicular transport .

Mode of Action

As an HDAC inhibitor, this compound interferes with the function of HDAC6, leading to an accumulation of acetylated proteins. This hyperacetylation disrupts the normal balance of cellular activities, leading to changes in gene expression and cell behavior

Biochemical Pathways

The inhibition of HDAC6 by this compound affects multiple biochemical pathways. HDAC6 is involved in the regulation of various cellular processes, including gene expression, cell cycle progression, and protein degradation. By inhibiting HDAC6, this compound can disrupt these processes, leading to changes in cell behavior

Pharmacokinetics

As with many HDAC inhibitors, it is likely that this compound is metabolized in the liver and excreted through the kidneys These factors can significantly impact the effectiveness of this compound and are important considerations in its use .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of HDAC6. This can lead to changes in gene expression, disruption of cell cycle progression, and alterations in protein degradation . These changes can have various effects on cell behavior, potentially leading to cell death or changes in cell function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can interact with this compound . Understanding these factors is crucial for predicting how this compound will behave in a given environment and for optimizing its use .

Chemical Reactions Analysis

Types of Reactions

BATCP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like DMSO .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified versions of this compound with different functional groups .

Scientific Research Applications

BATCP is widely used in scientific research due to its ability to inhibit HDAC6 selectively. Some of its applications include:

    Chemistry: Used as a tool to study gene regulation and epigenetic modifications.

    Biology: Employed in research to understand the role of HDAC6 in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where HDAC6 plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BATCP include:

Uniqueness

This compound is unique due to its selective inhibition of HDAC6 over other HDACs, making it a valuable tool for studying the specific roles of HDAC6 in various biological processes. This selectivity also reduces potential off-target effects, making this compound a promising candidate for therapeutic development .

Properties

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNRJCOVHAZDK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460034
Record name BATCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787549-23-9
Record name BATCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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